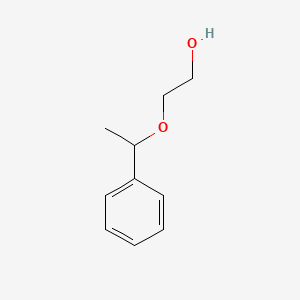
Ethanol, 2-(1-phenylethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Phenylethoxy)ethanol is an organic compound with the molecular formula C10H14O2 It is a secondary alcohol, characterized by the presence of a phenyl group attached to an ethoxy group, which is further connected to an ethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(1-Phenylethoxy)ethanol can be synthesized through several methods. One common approach involves the reaction of phenol with ethylene oxide in the presence of a base, such as sodium hydroxide. This reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 2-(1-Phenylethoxy)ethanol often involves the use of phenolate and monohalohydrin. The phenolate reacts with the monohalohydrin at a temperature below the boiling point of the reaction mixture, resulting in the formation of 2-(1-Phenylethoxy)ethanol .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Phenylethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to yield simpler alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction produces simpler alcohols.
Applications De Recherche Scientifique
2-(1-Phenylethoxy)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a solvent in various chemical reactions.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(1-Phenylethoxy)ethanol involves its interaction with specific molecular targets and pathways. For instance, it can act as a nucleophile in substitution reactions, where the hydroxyl group participates in the formation of new bonds. The exact pathways and targets depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenoxyethanol: Similar in structure but with different functional groups.
2-Phenylethanol: Lacks the ethoxy group present in 2-(1-Phenylethoxy)ethanol.
Benzyl Alcohol: Contains a benzyl group instead of a phenyl group.
Uniqueness
2-(1-Phenylethoxy)ethanol is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
4799-66-0 |
|---|---|
Formule moléculaire |
C10H14O2 |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
2-(1-phenylethoxy)ethanol |
InChI |
InChI=1S/C10H14O2/c1-9(12-8-7-11)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 |
Clé InChI |
BMHHGQVJEGDNJM-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


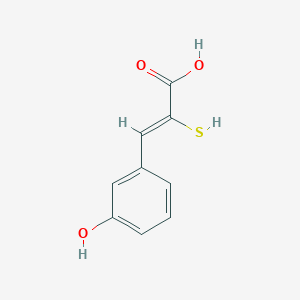

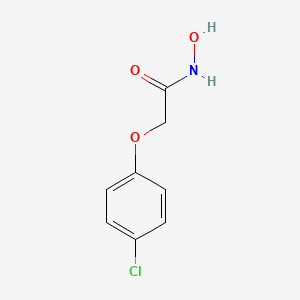

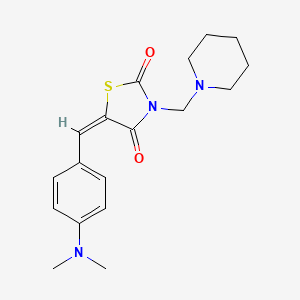


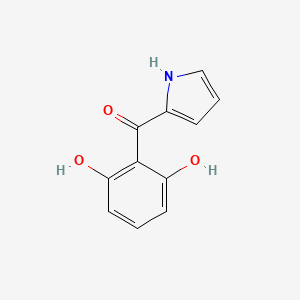
![N-{2-[bis(carboxymethyl)amino]ethyl}-N-(4-sulfonaphthalen-1-yl)glycine](/img/structure/B12001869.png)





